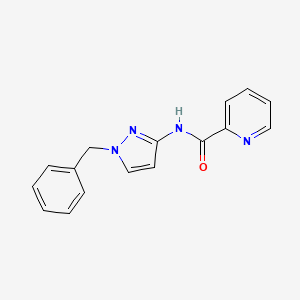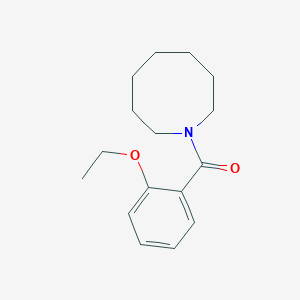![molecular formula C20H14N6O2S B5492906 2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492906.png)
2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes a pyrido ring fused with triazolo and triazine rings, along with a phenoxyphenyl and a methylsulfanyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazolo and triazine rings: These rings are often introduced through condensation reactions with hydrazine derivatives and nitriles.
Attachment of the phenoxyphenyl group: This step usually involves nucleophilic substitution reactions.
Introduction of the methylsulfanyl group: This can be done through thiolation reactions using methylthiolating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-(methylsulfanyl)-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include other triazolotriazines and pyridotriazines. These compounds share structural similarities but may differ in their substituents and biological activities. For example:
[1,2,4]triazolo[4,3-c][1,3,5,2]triazaphosphinine-5-oxides: These compounds have a similar triazolo and triazine ring structure but differ in their substituents and specific applications.
[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazine explosives: These compounds are used in different contexts, such as explosives, due to their energetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
4-methylsulfanyl-11-(4-phenoxyphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S/c1-29-20-21-19-23-22-17-16(26(19)24-20)11-12-25(18(17)27)13-7-9-15(10-8-13)28-14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXWQBKIUJEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(morpholin-4-ylmethyl)-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5492829.png)
![3-amino-5-[(Z)-2-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5492834.png)

![3-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5492846.png)
![N-cycloheptyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5492852.png)
![2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine](/img/structure/B5492863.png)
![1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5492869.png)
![N-[2-(4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5492876.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)
![3-(5-bromo-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492892.png)
![(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid](/img/structure/B5492898.png)

![(4S)-4-(4-{1-[(5-fluoro-2-methylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5492910.png)
![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)
